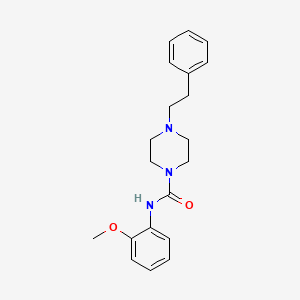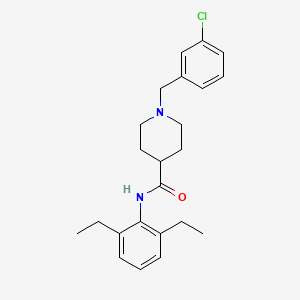![molecular formula C23H17N3O6 B5065656 2-[(3-{[3-(4-nitrophenyl)acryloyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5065656.png)
2-[(3-{[3-(4-nitrophenyl)acryloyl]amino}benzoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as 3-[(2-{[3-(4-Nitrophenyl)acryloyl]amino}benzoyl)amino]benzoic acid , are typically aromatic compounds with multiple functional groups. These functional groups, including the nitro group, acryloyl group, and carboxylic acid group, contribute to the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution and condensation . For example, the chloride ion of certain compounds can be replaced with an equivalent of morpholine at 70-80°C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Reactions at the benzylic position, where the benzene ring is attached to the rest of the molecule, can include free radical bromination, nucleophilic substitution, and oxidation . The specific reactions that “2-[(3-{[3-(4-nitrophenyl)acryloyl]amino}benzoyl)amino]benzoic acid” undergoes would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, and partition coefficient can be predicted using software like the US Environmental Protection Agency’s EPISuite .Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c27-21(13-10-15-8-11-18(12-9-15)26(31)32)24-17-5-3-4-16(14-17)22(28)25-20-7-2-1-6-19(20)23(29)30/h1-14H,(H,24,27)(H,25,28)(H,29,30)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROROBXIUVSSHHH-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-{[3-(4-Nitrophenyl)acryloyl]amino}benzoyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5065576.png)
![1-(4-bromophenyl)-4-[4-(diethylamino)-2-propoxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B5065581.png)
![4-pentyl-8-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5065605.png)
![N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5065611.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5065612.png)
![1-(hydroxymethyl)-17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065613.png)
![tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)


![methyl 4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5065649.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)
![2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)

![N-(4-methoxyphenyl)-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5065679.png)